![molecular formula C11H14ClN3OS2 B1447938 3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride CAS No. 1423027-70-6](/img/structure/B1447938.png)
3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C11H13N3OS2.HCl . It is used for research purposes . The compound has a molecular weight of 303.83 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophen-3-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to a thiomorpholine group . The compound also includes a hydrochloride group .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
The compound is used in the fabrication of organic field-effect transistors . OFETs are used in flexible electronic applications such as sensors, memory devices, and organic light-emitting diode (OLED) displays.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, thereby extending the life of the metal and reducing maintenance costs.
Biological Research
Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .
Mécanisme D'action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Mode of action
Compounds containing a 1,2,4-oxadiazole ring are known to exhibit enzyme inhibitory and antitumor activities . The exact mode of action would depend on the specific enzyme or cellular process it targets.
Propriétés
IUPAC Name |
5-(thiomorpholin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2.ClH/c1-3-16-6-8(1)11-13-10(15-14-11)5-9-7-17-4-2-12-9;/h1,3,6,9,12H,2,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUZYEOHZLNOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)CC2=NC(=NO2)C3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



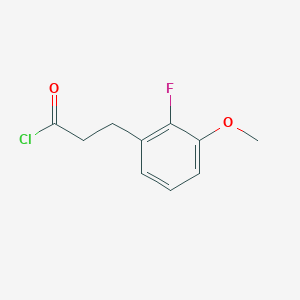
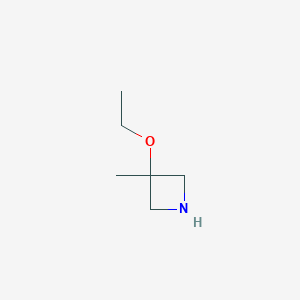
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
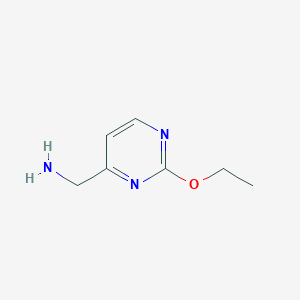


![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)


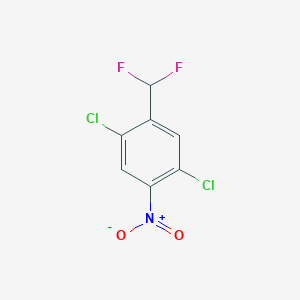
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)
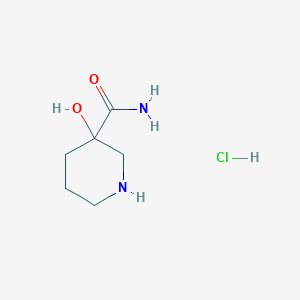

![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)